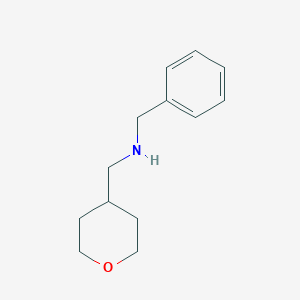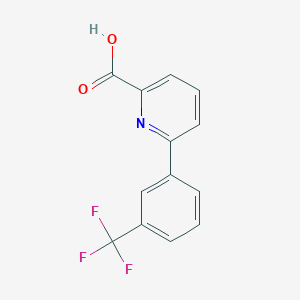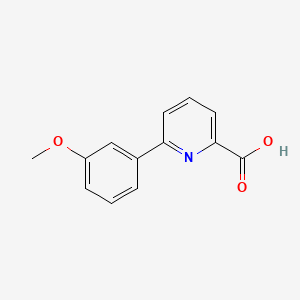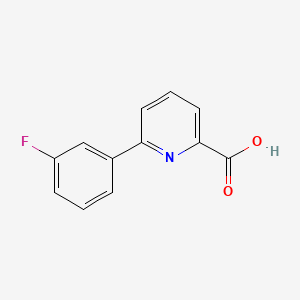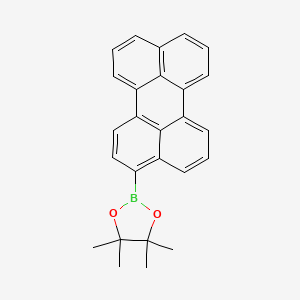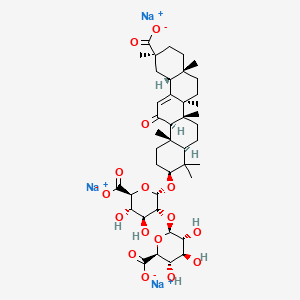
Trisodium glycyrrhizinate
Overview
Description
Trisodium glycyrrhizinate, also known as glycyrrhizin , is a natural triterpenoid saponin derived from the root and rhizome extracts of Licorice (Glycyrrhiza glabra). It is commonly used as a sweetener and has been reported to be approximately 30 times sweeter than sucrose . Along with its aglycone, glycyrrhetinic acid , it exhibits several pharmacological and biological activities .
Synthesis Analysis
This compound is synthesized from the dried licorice root extract, which typically contains around 4–25% of the saponin . Further purification yields the monoammonium glycyrrhetinate salt as the purified product. The synthesis involves hydrolysis of glycyrrhizin to obtain glycyrrhetinic acid, followed by the formation of the trisodium salt .
Chemical Reactions Analysis
This compound is hydrolyzed to its aglycone, glycyrrhetinic acid , by intestinal bacteria after oral ingestion. The aglycone is further metabolized in the liver to form 3β-monoglucuronyl-18β-glycyrrhetinic acid . These reactions contribute to its pharmacological effects .
Scientific Research Applications
Neuroprotective Effect
Trisodium glycyrrhizinate has been found to exhibit neuroprotective effects. A study by Paudel et al. (2020) highlighted its potential in treating various neurological disorders. It works primarily by inhibiting HMGB1 expression and release, and downregulating inflammatory cytokines, thus attenuating neuronal damage in conditions like traumatic brain injury, neuroinflammation, epileptic seizures, Alzheimer's disease, Parkinson's disease, and multiple sclerosis (Paudel et al., 2020).
Drug Delivery System
Glycyrrhizin, a component of this compound, enhances the therapeutic effect of various drugs. Selyutina et al. (2016) found that it increases the permeability and decreases the elasticity modulus of cell membranes, even at micromolar concentrations. This suggests its role in enhancing the bioavailability of some drugs (Selyutina et al., 2016).
Anti-Inflammatory Properties
Schröfelbauer et al. (2009) reported that glycyrrhizin attenuates pro-inflammatory responses by interfering with membrane-dependent receptor signaling. It broadly blocks the induction of pro-inflammatory mediators in macrophages and decreases the activation of NF-kappaB and MAPK signaling pathways (Schröfelbauer et al., 2009).
Anti-Inflammatory Activity in Mastitis
In a study conducted by Fu et al. (2014), glycyrrhizin showed significant anti-inflammatory effects in an LPS-induced mouse mastitis model. It inhibited the expression of inflammatory cytokines and regulated NF-kappaB and interferon regulatory factor 3 activation (Fu et al., 2014).
Mechanism of Action
Trisodium glycyrrhizinate, also known as glycyrrhizic acid trisodium salt, is a compound derived from the root of the licorice plant, Glycyrrhiza glabra . It has a wide range of pharmacological effects, including antiviral, anticancer, antioxidant, anti-inflammatory, and antibacterial properties .
Target of Action
The primary targets of this compound are the liver and duodenum . It has been frequently used clinically, often combined with conventional treatments such as antiviral therapy, to improve the prognosis of COVID-19 and patients’ liver function .
Mode of Action
This compound interacts with its targets by inhibiting inflammation and enhancing immunity . It is thought that the anti-inflammatory liver effect of this drug is mainly due to the action of the alpha form of glycyrrhizic acid, which is predominant in the liver and duodenum .
Biochemical Pathways
This compound affects several biochemical pathways. It has shown efficacy in improving liver function, inhibiting inflammation, and enhancing immunity . The mechanisms may include the effects of direct viral cytotoxicity, an exaggerated inflammatory response, ACE2 receptors in the liver or bile ducts, hepatic hypoxia, gut microbiota, vascular endothelial damage, mitochondrial damage, and antiviral drugs .
Pharmacokinetics
It is known that glycyrrhizic acid and its derivatives have low bioavailability and poor aqueous solubility . Efforts are being made to develop novel analogs and nano-formulations of these compounds to overcome these limitations .
Result of Action
The molecular and cellular effects of this compound’s action include improved liver function, reduced inflammation, and enhanced immunity . It has been found to block the latent KSHV infection by upregulating the expression of viral cyclin (ORF72) and downregulating the expression of latency-associated nuclear antigen (LANA), thereby selectively inducing death of KSHV-infected cells .
Future Directions
Biochemical Analysis
Biochemical Properties
Trisodium glycyrrhizinate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which is involved in the conversion of active cortisol to its inactive form, cortisone . This inhibition can lead to increased levels of cortisol, which has various physiological effects. Additionally, this compound has been shown to bind to human serum albumin, affecting its distribution and bioavailability in the body .
Cellular Effects
This compound exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, such as the NF-κB pathway, by inhibiting the translocation of NF-κB into the nucleus, thereby reducing inflammation . This compound also affects gene expression by modulating the activity of transcription factors and cytokines. In terms of cellular metabolism, this compound has been reported to enhance the uptake of certain drugs and nutrients by increasing the permeability of cell membranes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the activity of 11β-HSD2, leading to increased cortisol levels . This compound also interacts with toll-like receptor 4 (TLR4), antagonizing its activity and thereby reducing inflammation . Furthermore, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of certain drugs, enhancing their bioavailability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or strong oxidizing agents . Long-term studies have shown that this compound can have sustained anti-inflammatory and hepatoprotective effects, although its efficacy may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, it has been shown to have beneficial effects, such as reducing inflammation and protecting against liver damage . At high doses, this compound can cause adverse effects, including hypertension, hypokalemia, and muscle weakness, due to its mineralocorticoid-like activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver to form glycyrrhetinic acid, which is then conjugated with glucuronic acid and sulfate . This compound also affects the metabolism of other substances by inhibiting enzymes such as cytochrome P450, leading to altered metabolic flux and changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It binds to human serum albumin, which facilitates its distribution throughout the body . Additionally, this compound can be transported across cell membranes via specific transporters, enhancing its cellular uptake and bioavailability .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles . For example, its interaction with nuclear receptors can modulate gene expression and cellular responses to stress .
Properties
IUPAC Name |
trisodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16.3Na/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;/q;3*+1/p-3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXAYLQLOLXXKE-DWJAGBRCSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H59Na3O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301021951 | |
| Record name | Trisodium glycyrrhizinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301021951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
888.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71277-78-6 | |
| Record name | Trisodium glycyrrhizinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071277786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisodium glycyrrhizinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301021951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRISODIUM GLYCYRRHIZATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VWB9ZP8JV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


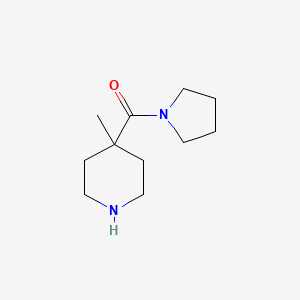
![6-Fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326235.png)






